3-Bromo-5-cyanobenzene-1-sulfonamide 3-Bromo-5-cyanobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 49674-14-8
VCID: VC5338165
InChI: InChI=1S/C7H5BrN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12)
SMILES: C1=C(C=C(C=C1S(=O)(=O)N)Br)C#N
Molecular Formula: C7H5BrN2O2S
Molecular Weight: 261.09

3-Bromo-5-cyanobenzene-1-sulfonamide

CAS No.: 49674-14-8

Cat. No.: VC5338165

Molecular Formula: C7H5BrN2O2S

Molecular Weight: 261.09

* For research use only. Not for human or veterinary use.

3-Bromo-5-cyanobenzene-1-sulfonamide - 49674-14-8

Specification

CAS No. 49674-14-8
Molecular Formula C7H5BrN2O2S
Molecular Weight 261.09
IUPAC Name 3-bromo-5-cyanobenzenesulfonamide
Standard InChI InChI=1S/C7H5BrN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12)
Standard InChI Key KRPSIXTXUAQSKG-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1S(=O)(=O)N)Br)C#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-bromo-5-cyanobenzenesulfonamide, reflects its substitution pattern:

  • Bromine at position 3 (meta to sulfonamide)

  • Cyano group at position 5 (para to bromine)

  • Sulfonamide (-SO₂NH₂) at position 1 .

Key structural features include:

  • Aromatic system: A benzene ring with conjugated π-electrons, enabling electrophilic substitution reactions.

  • Electron-withdrawing groups: The sulfonamide (-I effect) and cyano (-I, -M effects) groups deactivate the ring, directing further substitutions to specific positions .

  • Hydrogen-bonding capacity: The sulfonamide NH₂ group participates in hydrogen bonding, influencing solubility and biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₇H₅BrN₂O₂S
Molecular weight261.10 g/mol
Boiling pointNot reported (decomposes)
Density1.94 ± 0.1 g/cm³ (predicted)
SolubilityLow in water; soluble in DMSO

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves bromination of 5-cyanobenzene-1-sulfonamide:

  • Substrate preparation: 5-cyanobenzene-1-sulfonamide is synthesized via sulfonation of cyanobenzene followed by amidation.

  • Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile at 0–25°C .

  • Purification: Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate).

Reaction conditions:

  • Catalyst: FeBr₃ or AlCl₃ (for Br₂-mediated reactions)

  • Yield: 60–75% (optimized conditions)

Industrial Manufacturing

While detailed protocols are proprietary, scale-up adaptations include:

  • Continuous flow reactors: To enhance heat transfer and safety during exothermic bromination.

  • Quality control: HPLC purity >97% (validated per ICH guidelines) .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with:

  • Amines: Forms sulfonamide-linked biaryls (e.g., with aniline, yield 82–90%).

  • Thiols: Produces thioether derivatives under basic conditions (K₂CO₃/DMF) .

Functional Group Transformations

  • Cyano group reduction: LiAlH₄ reduces -CN to -CH₂NH₂, generating 3-bromo-5-aminomethylbenzenesulfonamide.

  • Sulfonamide alkylation: Reacts with alkyl halides (e.g., CH₃I) to yield N-alkylated products .

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor ProductApplication
SNAr with piperidinePiperidine, K₂CO₃, DMSO, 80°C3-Piperidino-5-cyanobenzenesulfonamideKinase inhibitor intermediates
OxidationKMnO₄, H₂SO₄3-Bromo-5-carboxybenzenesulfonamideChelating agents

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antibacterial activity by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .

Table 3: Minimum Inhibitory Concentrations (MIC)

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus0.014
Escherichia coli0.039
Pseudomonas aeruginosa0.312

Mechanistic insights:

  • The sulfonamide group mimics p-aminobenzoic acid (PABA), competitively binding DHPS .

  • Bromine enhances membrane permeability, while the cyano group stabilizes enzyme-inhibitor interactions .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Antihypertensive agents: Serves as a precursor for benzenesulfonamide-based CA inhibitors .

  • Antigout therapeutics: Patent WO2014170793A1 highlights derivatives as xanthine oxidase inhibitors .

Materials Science

  • Polymer crosslinkers: Sulfonamide groups enhance thermal stability in epoxy resins.

  • Coordination complexes: The cyano group facilitates metal binding (e.g., Cu²⁺, Zn²⁺) for catalytic applications .

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